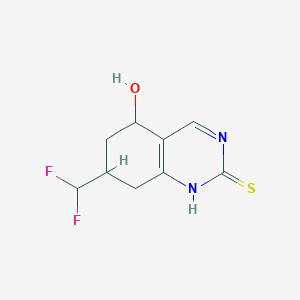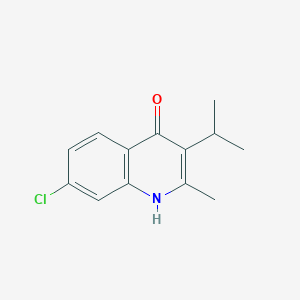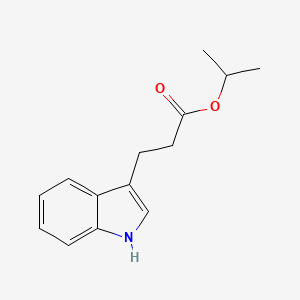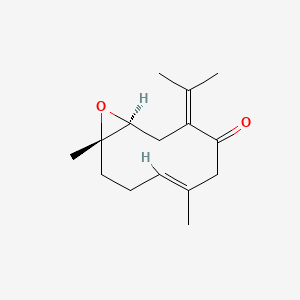
4-Bromo-3-((trimethylsilyl)oxy)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-((trimethylsilyl)oxy)butanenitrile is an organic compound with the molecular formula C7H14BrNOSi It is a derivative of butanenitrile, where a bromine atom is attached to the fourth carbon, and a trimethylsilyl group is attached to the oxygen on the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-((trimethylsilyl)oxy)butanenitrile typically involves the reaction of 4-bromobutanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
4-Bromobutanenitrile+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like distillation or crystallization, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-((trimethylsilyl)oxy)butanenitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, cyanides, or thiols.
Oxidation: Products include carboxylic acids, ketones, or aldehydes.
Reduction: Primary amines are the major products.
Scientific Research Applications
4-Bromo-3-((trimethylsilyl)oxy)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-((trimethylsilyl)oxy)butanenitrile depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The trimethylsilyl group can act as a protecting group for the hydroxyl functionality, preventing unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromobutanenitrile: Lacks the trimethylsilyl group, making it less reactive in certain contexts.
3-((Trimethylsilyl)oxy)butanenitrile: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
Uniqueness
4-Bromo-3-((trimethylsilyl)oxy)butanenitrile is unique due to the presence of both the bromine atom and the trimethylsilyl group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Properties
CAS No. |
125945-89-3 |
|---|---|
Molecular Formula |
C7H14BrNOSi |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
4-bromo-3-trimethylsilyloxybutanenitrile |
InChI |
InChI=1S/C7H14BrNOSi/c1-11(2,3)10-7(6-8)4-5-9/h7H,4,6H2,1-3H3 |
InChI Key |
JFKCKWJWGWUZEO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(CC#N)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B11877948.png)







![1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11877985.png)




